5-Fluoropentylindole

Beschreibung

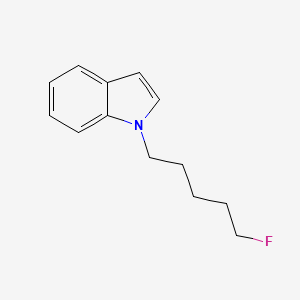

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-fluoropentyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRVPRNYXWCQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017334 | |

| Record name | 1-(5-fluoropentyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859218-30-6 | |

| Record name | 1-(5-fluoropentyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoropentylindole: A Core Moiety in Synthetic Cannabinoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropentylindole (B1162967) is a chemical compound that serves as a foundational structural component for a significant number of potent synthetic cannabinoids. While not typically encountered as a psychoactive agent in its own right, its incorporation into more complex molecules is a key factor in their high affinity for cannabinoid receptors. The addition of a terminal fluorine atom to the N-pentyl chain of the indole (B1671886) core is a common chemical modification intended to enhance the binding affinity of these synthetic compounds to both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2).[1] This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and its role as a critical building block in the development of synthetic cannabinoids. The physiological and toxicological properties of this compound itself have not been extensively evaluated.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Formal Name | 1-(5-fluoropentyl)-1H-indole | [1] |

| CAS Number | 1859218-30-6 | [1][2] |

| Molecular Formula | C₁₃H₁₆FN | [1] |

| Formula Weight | 205.3 g/mol | [1] |

| Purity | ≥95% (commercially available) | [1] |

| Formulation | Typically a solution in methanol (B129727) or acetonitrile | [1] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml) | [1] |

| SMILES | FCCCCCN1C=CC2=CC=CC=C21 | [1] |

| InChI Key | CRRVPRNYXWCQPP-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound can be achieved through the N-alkylation of indole. A general synthetic approach involves the reaction of indole with a 5-fluoro-1-halopentane (e.g., 1-bromo-5-fluoropentane (B147514) or 1-iodo-5-fluoropentane) in the presence of a base.

A representative synthetic scheme is depicted below. The synthesis of related compounds, such as 1-(5-fluoro-4-hydroxypentyl)-1H-indole-3-carboxylic acid, often involves multi-step processes that build upon the core this compound structure.[3]

Role in Synthetic Cannabinoids and Receptor Binding

This compound serves as the foundational scaffold for numerous synthetic cannabinoids.[1] A wide variety of chemical groups are commonly attached at the 3-position of the indole ring, often via a ketone linkage, to create potent cannabinoid receptor agonists.[1] The N-1 alkyl chain length is a critical determinant of affinity for both CB1 and CB2 receptors, with a five-carbon chain generally conferring high affinity.[1] The terminal fluorine on the pentyl chain can further enhance this binding affinity.[1]

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Source |

| AM-2201 | 1.0 | 2.6 | Wikipedia |

| 5F-PB-22 | 0.468 | 0.633 | Wikipedia |

| JWH-122 | 0.69 | 1.2 | [4][5] |

Mechanism of Action and Signaling Pathways

Synthetic cannabinoids containing the this compound moiety act as agonists at cannabinoid receptors, primarily CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs).

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The CB1 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6] Activation of CB1 receptors can also modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, cannabinoid receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways.

Metabolism

The metabolism of synthetic cannabinoids containing a 5-fluoropentyl chain is a critical area of study for forensic and toxicological analysis. In vivo and in vitro studies have shown that these compounds undergo extensive phase I metabolism.[7][8] Common metabolic pathways for the 5-fluoropentyl group include:

-

Hydroxylation: The addition of a hydroxyl group to the pentyl chain, often at the 4 or 5 position.

-

Carboxylation: Further oxidation of the hydroxylated metabolite to a carboxylic acid.

-

Dealkylation: Cleavage of the 5-fluoropentyl chain from the indole nitrogen.

-

Oxidative Defluorination: Replacement of the fluorine atom with a hydroxyl group, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites.[7]

These metabolic transformations are crucial for the detoxification and elimination of the compounds but can also lead to the formation of active metabolites.

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Non-specific binding control (e.g., unlabeled CP-55,940).

-

Test compound (this compound or its derivatives).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

96-well filter plates (e.g., GF/B filters), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound dilution.

-

Add 50 µL of radioligand solution to all wells.

-

Add 100 µL of the membrane preparation to all wells.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the assay by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay for CB1 Receptor

Objective: To determine the functional activity (e.g., EC50) of a test compound as an agonist or antagonist at the CB1 receptor.

Materials:

-

A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293).

-

Test compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HitHunter cAMP Assay).

-

Cell culture medium and reagents.

-

96-well cell culture plates.

Methodology:

-

Seed the CB1-expressing cells into 96-well plates and culture overnight.

-

Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor.

-

Add serial dilutions of the test compound (for agonist testing) or a fixed concentration of agonist plus serial dilutions of the test compound (for antagonist testing).

-

Add forskolin to all wells to stimulate adenylyl cyclase (except for baseline controls).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP levels against the concentration of the test compound to determine the EC50 or IC50 value.

Conclusion

This compound is a pivotal molecular scaffold in the design and synthesis of a multitude of potent synthetic cannabinoids. Its N-pentyl chain is optimal for high-affinity binding to cannabinoid receptors, and the terminal fluorine atom further enhances this property. While the pharmacological profile of this compound itself is not well-characterized, its widespread use as a core structure underscores its importance in the field of cannabinoid research. Understanding its fundamental properties, synthesis, and the functional consequences of its incorporation into larger molecules is essential for researchers in drug discovery, pharmacology, and forensic science. The provided experimental protocols offer a standardized framework for the in vitro characterization of this compound-based compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(5-fluoropentyl)-1H-indole | C13H16FN | CID 124519688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluoropentylindole: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 5-fluoropentylindole (B1162967), a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure

This compound, systematically named 1-(5-fluoropentyl)-1H-indole, is an N-alkylated indole (B1671886) derivative. The core of the molecule is an indole ring system, which is a bicyclic aromatic heterocycle. A five-carbon pentyl chain, with a terminal fluorine atom, is attached to the nitrogen atom of the indole ring.

Key Structural Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(5-fluoropentyl)-1H-indole[1] |

| Molecular Formula | C₁₃H₁₆FN[1] |

| Molecular Weight | 205.27 g/mol [1] |

| Canonical SMILES | FCCCCCN1C=CC2=CC=CC=C21 |

| InChI Key | CRRVPRNYXWCQPP-UHFFFAOYSA-N |

| CAS Number | 1859218-30-6[1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the N-alkylation of indole. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with a suitable 5-fluoropentyl electrophile.

General Reaction Scheme:

Caption: General reaction for the N-alkylation of indole.

Experimental Protocols

A common and effective method for the N-alkylation of indole is through direct alkylation using an alkyl halide in the presence of a base. Below are two representative protocols.

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

This method employs a strong base, sodium hydride, to deprotonate the indole, followed by reaction with a 5-fluoropentyl halide.

Materials:

-

Indole

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Fluoro-5-iodopentane (B1596516) (or 1-bromo-5-fluoropentane)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-fluoro-5-iodopentane (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol utilizes a milder base, potassium carbonate, which can be advantageous when working with substrates sensitive to stronger bases.[2]

Materials:

-

Indole

-

Anhydrous potassium carbonate (K₂CO₃)

-

1-Fluoro-5-iodopentane (or 1-bromo-5-fluoropentane)

-

Anhydrous Acetonitrile (B52724) (CH₃CN) or DMF

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-fluoro-5-iodopentane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-alkylation of indoles. Please note that specific yields may vary depending on the exact reaction conditions and the purity of the reagents.

| Parameter | Protocol 1 (NaH) | Protocol 2 (K₂CO₃) |

| Typical Yield | 80-95% | 70-90% |

| Reaction Time | 2-6 hours | 4-12 hours |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |

| Purity (post-chromatography) | >95% | >95% |

Synthesis Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via N-alkylation.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to 5-Fluoropentylindole as a Synthetic Cannabinoid Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropentylindole (B1162967) is a chemical compound that serves as a crucial precursor in the synthesis of a variety of potent synthetic cannabinoids.[1] The indole (B1671886) scaffold, a key feature of this molecule, is a common structural motif in many biologically active compounds. The addition of a 5-fluoropentyl chain to the indole nitrogen is a strategic modification known to enhance the binding affinity of the resulting synthetic cannabinoids for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1] This enhanced affinity often translates to greater potency of the final compounds. This guide provides a comprehensive overview of the synthesis of this compound, its conversion into notable synthetic cannabinoids such as 5F-PB-22 and 5F-AKB48, their pharmacological properties, the signaling pathways they activate, and the analytical methods for their characterization.

Synthesis of 1-(5-Fluoropentyl)-1H-indole

The primary method for the synthesis of 1-(5-fluoropentyl)-1H-indole is the N-alkylation of indole with a suitable 5-fluoropentyl halide, typically 1-bromo-5-fluoropentane (B147514). This reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol: N-alkylation of Indole

Materials:

-

Indole

-

1-Bromo-5-fluoropentane

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equivalent).

-

Dissolution: Add anhydrous DMF or THF to dissolve the indole (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution.[2] Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Alkylation: Add 1-bromo-5-fluoropentane (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 times).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield 1-(5-fluoropentyl)-1H-indole.

Synthesis of Synthetic Cannabinoids from this compound

1-(5-Fluoropentyl)-1H-indole is a versatile precursor for the synthesis of various synthetic cannabinoids. The most common modification involves acylation or carboxamidation at the C3 position of the indole ring.

Synthesis of 5F-PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate)

5F-PB-22 is synthesized from 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline (B1678124).

Step 1: Carboxylation of 1-(5-fluoropentyl)-1H-indole This step is typically achieved via Vilsmeier-Haack formylation followed by oxidation, or by direct carboxylation using a strong base and carbon dioxide. A more direct route involves the synthesis of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid from a suitable starting material.

Step 2: Esterification with 8-Hydroxyquinoline

-

Activation of the Carboxylic Acid: To a solution of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Addition of 8-Hydroxyquinoline: To the activated carboxylic acid solution, add 8-hydroxyquinoline (1.0 equivalent).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 5F-PB-22.

Synthesis of 5F-AKB48 (N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide)

While 5F-AKB48 is an indazole-based synthetic cannabinoid, a similar synthetic strategy starting from the corresponding 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid is employed. For the purpose of this guide, we will outline the synthesis of an analogous indole-based compound, N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide.

-

Activation of the Carboxylic Acid: To a solution of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent, add a coupling agent like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) (1.2 equivalents) and a base such as triethylamine (TEA) (2.5 equivalents).[3][4] Stir the mixture at room temperature for about 30 minutes.

-

Amide Coupling: Add 1-adamantanamine hydrochloride (1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the resulting mixture at room temperature overnight.[3][4]

-

Work-up and Purification: Concentrate the reaction mixture and then partition it between ethyl acetate and water. Separate the organic layer, wash with water and brine, and then dry over an anhydrous drying agent. After concentrating the solvent, purify the crude product using silica gel column chromatography with an appropriate eluent (e.g., a mixture of ethyl acetate and n-heptane) to obtain the final product.[3]

Pharmacological Data

The pharmacological activity of synthetic cannabinoids derived from this compound is primarily determined by their binding affinity (Ki) and functional activity (EC50 and Emax) at the CB1 and CB2 receptors. The 5-fluoropentyl substitution generally enhances the affinity for both receptors.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB1 Emax (%) | Reference |

| 5F-PB-22 | 0.13 | - | 3.7 | 203 | [5] |

| 5F-AKB48 | 0.87 | - | - | - | [6] |

| JWH-018 | 3.38 | - | 20.2 | 163 | [5] |

Cannabinoid Receptor Signaling Pathways

Synthetic cannabinoids derived from this compound act as agonists at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Their activation initiates a cascade of intracellular signaling events.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric Gi/o proteins. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the stimulation of various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This can influence gene transcription and other cellular processes.

Analytical Characterization

The identification and quantification of this compound and its synthetic cannabinoid derivatives are crucial in forensic and research settings. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

-

Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Injector Temperature: Typically set between 250-280 °C.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Scan Range: A mass-to-charge (m/z) range of 40-550 amu is typically scanned.

-

Data Acquisition: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

The mass spectrum of 1-(5-fluoropentyl)-1H-indole will show a molecular ion peak (M+) and characteristic fragment ions resulting from the fragmentation of the pentyl chain and the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. Both ¹H NMR and ¹³C NMR are used for unambiguous structure elucidation.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments. The spectrum of 1-(5-fluoropentyl)-1H-indole would show characteristic signals for the aromatic protons of the indole ring and the aliphatic protons of the 5-fluoropentyl chain.

-

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the indole ring and the 5-fluoropentyl chain.

Expected ¹H NMR signals for 1-(5-fluoropentyl)-1H-indole (in CDCl₃):

-

Aromatic protons of the indole ring: ~6.5-7.7 ppm

-

Triplet for the methylene (B1212753) group attached to the indole nitrogen: ~4.2 ppm

-

Multiplets for the other methylene groups of the pentyl chain: ~1.3-2.0 ppm

-

Triplet of triplets for the methylene group attached to the fluorine atom: ~4.5 ppm

Expected ¹³C NMR signals for 1-(5-fluoropentyl)-1H-indole (in CDCl₃):

-

Aromatic carbons of the indole ring: ~101-136 ppm

-

Methylene carbon attached to the indole nitrogen: ~46 ppm

-

Other methylene carbons of the pentyl chain: ~22-31 ppm

-

Methylene carbon attached to the fluorine atom (split by fluorine): ~84 ppm (doublet)

Conclusion

This compound is a key intermediate in the synthesis of a wide range of potent synthetic cannabinoids. Its synthesis via N-alkylation of indole is a straightforward and well-established process. The resulting synthetic cannabinoids, such as 5F-PB-22 and its analogs, exhibit high affinity for cannabinoid receptors and act as potent agonists, triggering a cascade of intracellular signaling events. A thorough understanding of their synthesis, pharmacology, and analytical characterization is essential for researchers in the fields of medicinal chemistry, pharmacology, and forensic science. This guide has provided a detailed technical overview to support these endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Emergence of 5-Fluoropentylindole in Cannabinoid Research: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Significance of a Key Synthetic Cannabinoid Moiety

Abstract

The 1-(5-fluoropentyl)-1H-indole (5-Fluoropentylindole) core is a significant structural motif in a number of potent synthetic cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the discovery and history of this moiety, detailing its synthesis, pharmacological evaluation, and the key experimental protocols used in its characterization. Quantitative data on the binding affinities and functional activities of prominent compounds containing this core are presented, along with detailed diagrams of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and toxicology.

Introduction and Historical Context

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In the realm of cannabinoid research, the development of synthetic agonists has been driven by the desire to understand the endocannabinoid system and to develop novel therapeutics. The work of researchers like John W. Huffman at Clemson University and Alexandros Makriyannis at Northeastern University has been pivotal in this field.[1][2]

The "JWH" series of compounds, developed by Huffman, and the "AM" series from Makriyannis's laboratory, represent significant families of synthetic cannabinoids.[1][2] Within these series, systematic structural modifications were made to probe the structure-activity relationships (SAR) at the cannabinoid receptors, CB1 and CB2.

The introduction of a 5-fluoropentyl chain at the N1 position of the indole ring was a key development. This modification was found to significantly enhance the binding affinity of these compounds for the cannabinoid receptors, leading to the creation of highly potent agonists such as AM-2201 (1-(5-fluoropentyl)-3-(1-naphthoyl)indole).[3] The emergence of these fluorinated analogs in the early 2010s marked a new wave of synthetic cannabinoids, presenting challenges for forensic identification and raising public health concerns due to their high potency.

Synthesis of 1-(5-Fluoropentyl)-1H-indole

The synthesis of the 1-(5-fluoropentyl)-1H-indole core is typically achieved through the N-alkylation of indole. This is a standard transformation in heterocyclic chemistry, where the indole nitrogen is deprotonated with a base, followed by nucleophilic attack on an alkyl halide.

General Synthesis Workflow

The overall process for the synthesis of 1-(5-fluoropentyl)-1H-indole can be depicted as follows:

Detailed Experimental Protocol: N-Alkylation of Indole

This protocol is a representative procedure for the synthesis of 1-(5-fluoropentyl)-1H-indole based on standard N-alkylation methods for indoles.[2][4]

Materials:

-

Indole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromo-5-fluoropentane (B147514) (1.1 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the indole (to a concentration of approximately 0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-5-fluoropentane (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-(5-fluoropentyl)-1H-indole.

Characterization Data for 1-(5-fluoropentyl)-1H-indole: [5]

| Property | Value |

| Molecular Formula | C₁₃H₁₆FN |

| Molecular Weight | 205.27 g/mol |

| CAS Number | 1859218-30-6 |

Pharmacological Activity and Mechanism of Action

Compounds containing the This compound (B1162967) moiety are potent agonists of the cannabinoid receptors CB1 and CB2. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in the endocannabinoid system.

Cannabinoid Receptor Binding Affinities

The binding affinities of two prominent synthetic cannabinoids containing the this compound core, AM-2201 and 5F-PB-22, have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| AM-2201 | 1.0 | 2.6 | [3] |

| 5F-PB-22 | 0.468 | 0.633 |

Cannabinoid Receptor Signaling Pathways

Activation of CB1 and CB2 receptors by agonists like AM-2201 and 5F-PB-22 initiates a cascade of intracellular signaling events. These receptors primarily couple to the Gi/o family of G proteins.

Key signaling events include:

-

Inhibition of Adenylyl Cyclase: The activated αi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The αi subunit can inhibit voltage-gated calcium channels, while the βγ subunits can activate G protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 and CB2 receptor activation can also lead to the phosphorylation and activation of the MAPK cascade, including ERK, JNK, and p38, which in turn regulate gene transcription.

Key Experimental Protocols

The characterization of compounds containing the this compound moiety relies on a suite of in vitro pharmacological assays.

Cannabinoid Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either human CB1 or CB2 receptors.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase, a hallmark of Gi/o-coupled receptor activation.

Protocol:

-

Cell Culture: Culture cells expressing the CB1 or CB2 receptor (e.g., HEK293 or CHO cells) in 96-well plates.

-

Pre-treatment: Pre-treat the cells with forskolin, an adenylyl cyclase activator, to stimulate basal cAMP production.

-

Agonist Treatment: Add varying concentrations of the test compound to the wells and incubate for a specified time.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK signaling pathway downstream of cannabinoid receptor activation.

Protocol:

-

Cell Culture and Starvation: Culture cells expressing the receptor of interest in multi-well plates and then serum-starve them for several hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat the cells with varying concentrations of the test compound for a short period (typically 5-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

-

Detection of Phospho-ERK:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

In-Cell Western/ELISA: Use a plate-based immunoassay with antibodies against p-ERK and total ERK to quantify the levels of phosphorylated protein.

-

-

Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the log of the agonist concentration to determine the EC₅₀.

Conclusion

The this compound moiety is a testament to the systematic exploration of structure-activity relationships in cannabinoid research. Its discovery has led to the development of some of the most potent synthetic cannabinoid receptor agonists known. While these compounds have provided valuable tools for studying the endocannabinoid system, their high potency has also contributed to their emergence as drugs of abuse. A thorough understanding of their synthesis, pharmacology, and the methods used to characterize them is essential for the scientific and forensic communities. The protocols and data presented in this guide provide a comprehensive resource for professionals engaged in the study of these and related compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(5-fluoropentyl)-1H-indole | C13H16FN | CID 124519688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) using cryopreserved human hepatocytes and assessment of metabolic stability with human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 5-Fluoropentylindole Synthetic Cannabinoids on Cannabinoid Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of synthetic cannabinoid receptor agonists (SCRAs) containing the 5-fluoropentylindole (B1162967) core structure. It focuses on their interaction with cannabinoid receptors CB1 and CB2, outlining their binding affinity, functional activity, and the subsequent intracellular signaling cascades. This document synthesizes quantitative data from various studies, presents detailed experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding for research and drug development purposes.

Introduction to this compound Synthetic Cannabinoids

The addition of a terminal fluorine atom to the N-pentyl chain of indole-based synthetic cannabinoids is a common structural modification that generally enhances their potency.[1] This class of compounds, which includes well-known examples like 5F-PB-22, 5F-MDMB-PINACA (also known as 5F-ADB), and 5F-AKB48, are potent agonists at the CB1 and CB2 receptors.[2][3][4] Their high affinity and efficacy, often exceeding that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, contribute to their profound physiological and psychoactive effects, as well as their significant toxicity.[5][6] Understanding the precise mechanism of action of these compounds is crucial for predicting their pharmacological and toxicological profiles and for developing potential therapeutic interventions or antidotes.

Quantitative Analysis of Receptor Interaction

The interaction of this compound synthetic cannabinoids with CB1 and CB2 receptors is characterized by high binding affinity (low Kᵢ values) and potent functional activity (low EC₅₀ values). The following tables summarize key quantitative data for representative compounds from the literature.

Table 1: CB1 and CB2 Receptor Binding Affinities (Kᵢ, nM)

| Compound | Kᵢ (nM) - CB1 | Kᵢ (nM) - CB2 | Reference |

| 5F-PB-22 | 0.468 | 0.633 | [2] |

| 5F-MDMB-PINACA | 0.42 | Not Reported | [3] |

| 5F-MDMB-PICA | 1.24 | Not Reported | [7] |

| 5F-AKB48 | Nanomolar Affinity | Nanomolar Affinity | [4] |

| AB-FUBINACA | 0.9 | 23.2 | [8] |

| AMB-FUBINACA | 10.04 | 0.786 | [9] |

Table 2: CB1 and CB2 Receptor Functional Activity (EC₅₀, nM)

| Compound | EC₅₀ (nM) - CB1 | EC₅₀ (nM) - CB2 | Assay Type | Reference |

| 5F-MDMB-PICA | 1.46 | Not Reported | Membrane Potential Assay | [7] |

| AB-FUBINACA | 1.8 | 3.2 | Not Specified | [8] |

| AMB-FUBINACA | 0.5433 | 0.1278 | Not Specified | [9] |

| ADB-FUBINACA | 0.69 | 0.59 | β-arrestin 2 Recruitment | [10] |

Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), this compound synthetic cannabinoids initiate a cascade of intracellular signaling events.[11]

G-Protein Dependent Signaling

The primary signaling pathway involves the activation of inhibitory G-proteins of the Gαi/o family.[12] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[13][14] The dissociation of the Gβγ subunit from Gαi/o further modulates downstream effectors, including the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[15][16]

References

- 1. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 3. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. AB-FUBINACA - Wikipedia [en.wikipedia.org]

- 9. AMB-FUBINACA - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of 5-Fluoropentylindole (5F-PB-22)

For Research, Scientific, and Drug Development Professionals

Abstract

5-Fluoropentylindole, also known as 5F-PB-22, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic and clinical settings. As a derivative of PB-22, it features a quinoline (B57606) substructure and an ester linkage, a unique characteristic among many SCRAs. The addition of a terminal fluorine atom to the pentyl chain is a common structural modification intended to enhance potency. This document provides a comprehensive overview of the pharmacological profile of 5F-PB-22, focusing on its receptor interactions, metabolic fate, and methodologies for its study. Quantitative data are presented in tabular format, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Introduction

5F-PB-22 (1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid) is a potent synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2.[1] These receptors are the primary targets for the psychoactive and physiological effects of such compounds. The fluorination of the pentyl chain is a common strategy in the design of synthetic cannabinoids, often leading to increased binding affinity and potency compared to their non-fluorinated analogs.[1] Understanding the detailed pharmacology of 5F-PB-22 is crucial for predicting its physiological effects, identifying potential therapeutic applications, and developing analytical methods for its detection in biological matrices.

Receptor Binding and Functional Activity

The activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Figure 1. Simplified CB1/CB2 receptor signaling pathway activated by an agonist like 5F-PB-22.

Metabolism

The metabolism of 5F-PB-22 is extensive, and the parent compound is often found in low abundance or is entirely absent in urine samples.[2] Understanding its metabolic pathways is therefore critical for developing reliable analytical methods for detection. Human hepatocyte incubation studies have revealed the primary metabolic routes.[3]

Key Metabolic Pathways:

-

Ester Hydrolysis: The most predominant metabolic pathway is the cleavage of the ester bond, which yields this compound-3-carboxylic acid.[3][4]

-

Oxidative Defluorination: The fluorine atom can be removed and replaced with a hydroxyl group, leading to the formation of PB-22 metabolites.[3][4] This is a common pathway for 5-fluoro analogs of synthetic cannabinoids.[1]

-

Hydroxylation: Oxidation can occur at various positions on the molecule, including the pentyl chain and the quinoline system.[3]

-

Epoxide Formation: The molecule can undergo epoxidation followed by internal hydrolysis.[3][4]

-

Conjugation: Metabolites, particularly those with hydroxyl groups, can be further processed through glucuronidation.[3] A cysteine conjugate has also been identified.[3][4]

A study using the fungus Cunninghamella elegans, a model for predicting mammalian metabolism, identified metabolites formed through dihydroxylation, dihydrodiol formation, oxidative defluorination to a carboxylic acid, and ester hydrolysis.[2][5]

Table 1: Major Metabolic Transformations of 5F-PB-22

| Metabolic Reaction | Resulting Structure/Metabolite | Reference |

|---|---|---|

| Ester Hydrolysis | This compound-3-carboxylic acid | [3][4] |

| Oxidative Defluorination | PB-22 alcohol and acid metabolites | [1][3] |

| Hydroxylation | Hydroxylated metabolites on pentyl chain or quinoline | [3] |

| Epoxidation & Hydrolysis | Dihydrodiol metabolites | [2][3] |

| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |[3] |

Experimental Protocols

Detailed, standardized protocols are essential for generating reproducible pharmacological data. Below are representative methodologies for key in vitro assays.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).[6]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.[6]

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.[6]

-

Test compound (5F-PB-22) and non-specific binding control (e.g., 5 µM unlabeled CP-55,940).[6]

-

96-well filter plates (GF/B), scintillation cocktail, liquid scintillation counter.[6]

-

-

Methodology:

-

Prepare serial dilutions of 5F-PB-22 in assay buffer.

-

In a 96-well plate, add assay buffer (for total binding), non-specific control, or test compound dilutions.[6]

-

Add the radioligand ([³H]CP-55,940) to all wells at a concentration near its Kd.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate, typically for 60-90 minutes at 30-37°C.[7]

-

Terminate the reaction by rapid filtration through the pre-soaked filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[7]

-

Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

This protocol identifies metabolites generated by liver enzymes.

-

Materials:

-

Methodology:

-

Thaw and prepare hepatocytes according to the supplier's protocol.

-

Pre-incubate the hepatocyte suspension at 37°C.

-

Initiate the reaction by adding 5F-PB-22 to the cell suspension (e.g., final concentration of 10 µmol/L).[3]

-

Incubate for a set time course (e.g., up to 3 hours), taking aliquots at various time points.[3]

-

Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet cell debris and proteins.[8]

-

Analyze the supernatant using a high-resolution mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and its metabolites.[3]

-

Use MS/MS fragmentation data to elucidate the structures of the identified metabolites.

-

Figure 2. General experimental workflow for characterizing a novel synthetic cannabinoid.

In Vivo Effects

While specific in vivo studies on 5F-PB-22 are limited in publicly accessible literature, the effects can be inferred from its action as a potent CB1 receptor agonist. Activation of the CB1 receptor in the central nervous system is responsible for the hallmark psychoactive effects of cannabinoids.

Expected In Vivo Effects (based on CB1 agonism):

-

CNS Effects: Altered perception, euphoria, cognitive impairment, and motor coordination deficits.

-

Physiological Effects: Tachycardia, hypotension, and hypothermia.

-

Analgesic Effects: Reduction in pain sensitivity.

-

Appetite Stimulation.

Animal models, such as those measuring drug-induced changes in body temperature, locomotor activity, and pain response (e.g., tail-flick test), are standard for characterizing the in vivo pharmacodynamics of synthetic cannabinoids.

Conclusion

5F-PB-22 is a potent synthetic cannabinoid whose pharmacological profile is characterized by high affinity for cannabinoid receptors and extensive metabolism. The primary metabolic pathways involve ester hydrolysis and oxidative defluorination, making the detection of metabolites, rather than the parent compound, essential for forensic and clinical analysis. The experimental protocols outlined provide a framework for the systematic in vitro characterization of this and other novel synthetic cannabinoids. Further research is necessary to fully quantify its binding and functional parameters and to comprehensively evaluate its in vivo effects and toxicological profile. This information is critical for both understanding its potential for abuse and exploring any therapeutic potential.

References

- 1. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature primarily focuses on the metabolism of complex synthetic cannabinoids containing a 5-fluoropentylindole (B1162967) core structure, rather than this compound itself. This guide synthesizes findings from studies on these structurally related compounds to infer the primary metabolic pathways of the this compound moiety when metabolized by human hepatocytes.

Introduction

The this compound scaffold is a key structural component in a significant number of synthetic cannabinoids. Understanding its metabolic fate in humans is crucial for identifying appropriate biomarkers for consumption, assessing potential toxicity, and developing effective clinical and forensic testing methods. In vitro studies using human hepatocytes are considered the gold standard for predicting in vivo metabolism, as they contain a full complement of phase I and phase II drug-metabolizing enzymes and cofactors.[1][2]

The primary metabolism of the 5-fluoropentyl chain in these compounds consistently follows a distinct pathway initiated by oxidative defluorination. This guide provides a comprehensive overview of these primary metabolites, supported by quantitative data from published studies, detailed experimental protocols, and visual diagrams of the metabolic pathways and experimental workflows.

Primary Metabolic Pathways of the 5-Fluoropentyl Moiety

The metabolism of synthetic cannabinoids containing a 5-fluoropentyl chain is extensive.[1] The initial and most significant biotransformation is the oxidative defluorination of the terminal fluorine atom. This reaction results in the formation of a 5-hydroxypentyl metabolite. This primary alcohol is then further oxidized to a pentanoic acid metabolite. These two metabolites—the 5-hydroxypentyl and the pentanoic acid derivatives—are consistently reported as the most abundant metabolites for 5-fluoro substituted synthetic cannabinoids.[3][4]

Other metabolic reactions observed for the broader synthetic cannabinoid structures include hydroxylation at other positions on the pentyl chain, the indole (B1671886) core, or other appended chemical groups, as well as ketone formation and hydrolysis of ester or amide linkages where present.[3][5] Subsequent phase II metabolism often involves glucuronidation of the hydroxylated metabolites.[6]

Caption: Primary metabolic pathway of the this compound moiety.

Quantitative Data on Primary Metabolites

The following table summarizes the major primary metabolites identified in human hepatocyte incubation studies of various 5-fluoropentyl-containing synthetic cannabinoids. The relative abundance is often reported based on mass spectrometry peak areas.

| Parent Compound | Primary Metabolite | Metabolic Reaction | Relative Abundance/Significance | Reference |

| 5F-MN-18 | 5'-OH-MN-18 | Hydroxylation of pentyl chain | Top 3 most abundant | [1][7] |

| MN-18 pentanoic acid | Oxidative defluorination and oxidation | Top 3 most abundant | [1][7] | |

| 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid | Amide hydrolysis | Top 3 most abundant | [1][7] | |

| 5F-AB-PINACA | AB-PINACA pentanoic acid | Oxidative defluorination and oxidation | Most intense metabolite | [3][4] |

| 5'-hydroxypentyl-AB-PINACA | Oxidative defluorination | Most intense metabolite | [3][4] | |

| 5F-AB-PINACA carboxylic acid | Amide hydrolysis | Third most intense metabolite | [3] | |

| 5F-PB-22 | 5'-fluoropentylindole-3-carboxylic acid | Ester hydrolysis | Major metabolite | [5] |

| PB-22 pentanoic acid | Oxidative defluorination and oxidation | Major metabolite | [5] | |

| hydroxy-5F-PB-22 (on quinoline) | Hydroxylation | Major metabolite | [5] | |

| MAM-2201 | N-(5-hydroxypentyl)-MAM-2201 | Oxidative defluorination | Major metabolite | [8] |

| MAM-2201 N-pentanoic acid | Oxidative defluorination and oxidation | Identified metabolite | [8] | |

| STS-135 | monohydroxy STS-135 | Hydroxylation | Predominant metabolite | [9] |

| dihydroxy STS-135 | Dihydroxylation | Predominant metabolite | [9] |

Experimental Protocols

The following is a representative, detailed methodology for the in vitro metabolism of this compound-containing compounds using human hepatocytes, synthesized from multiple published studies.[1][3][5]

-

Human Hepatocytes: Pooled cryopreserved human hepatocytes from multiple donors (e.g., from Gibco, Celsis).

-

Culture Medium: Williams' Medium E with appropriate supplements (e.g., L-glutamine, penicillin-streptomycin, insulin, dexamethasone).

-

Test Compound: this compound analog of interest, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

-

NADPH Regenerating System: (For microsomal studies) Consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[10]

-

Reagents for Quenching and Extraction: Acetonitrile (B52724) (ice-cold), formic acid.

-

Analytical Standards: Certified reference materials for the parent compound and expected metabolites, if available.

-

Thawing and Seeding: Cryopreserved hepatocytes are rapidly thawed in a 37°C water bath and suspended in pre-warmed culture medium. Cell viability and density are determined using a method like trypan blue exclusion. The cells are then seeded onto collagen-coated plates.

-

Pre-incubation: The seeded hepatocytes are allowed to attach and recover for a specified period, typically 24-48 hours, in a humidified incubator at 37°C with 5% CO₂.

-

Initiation of Metabolism: The culture medium is replaced with fresh medium containing the test compound at a final concentration typically around 10 µmol/L.[1][3][5] The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <0.1%) to avoid cytotoxicity.

-

Incubation: The hepatocytes are incubated with the test compound for various time points, commonly up to 3 hours.[1][3][5]

-

Sample Collection: At designated time points (e.g., 0, 1, and 3 hours), aliquots of the incubation mixture (cells and medium) are collected.

-

Reaction Termination: The metabolic reaction is stopped by adding a quenching solvent, typically two volumes of ice-cold acetonitrile.

-

Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred to a new tube, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent (e.g., a mixture of mobile phase components) for analysis.

-

Chromatographic Separation: The reconstituted samples are analyzed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient elution with two solvents is typical, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]

-

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (HRMS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.[1][3]

-

Data Acquisition: Data is acquired in full-scan mode to detect all potential metabolites. Information-dependent acquisition (IDA) is then used to trigger product ion scans (MS/MS) for the most intense ions, which provides fragmentation data for structural elucidation.[7]

-

Metabolite Identification: The acquired data is processed using specialized software. Metabolites are identified by comparing their accurate mass measurements, retention times, and fragmentation patterns with those of the parent drug and known metabolic pathways.

Caption: General experimental workflow for metabolite profiling.

Conclusion

The primary metabolism of the this compound moiety in human hepatocytes is characterized by oxidative defluorination to form a 5-hydroxypentyl metabolite, which is subsequently oxidized to a pentanoic acid metabolite. These two compounds are consistently the most abundant and, therefore, the most crucial biomarkers for detecting the intake of synthetic cannabinoids containing this structural feature. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct in vitro metabolism studies to further investigate these and other novel psychoactive substances.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 3. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Hepatocyte Metabolism of Novel Synthetic Cannabinoids MN-18 and Its 5-Fluoro Analog 5F-MN-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic characterization of (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone (MAM-2201) using human liver microsomes and cDNA-overexpressed cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Relationship Between 5-Fluoropentylindole and the Synthetic Cannabinoid 5F-PB-22

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical and biological relationship between 5-fluoropentylindole (B1162967) and the potent synthetic cannabinoid 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate). This compound serves as a foundational structural moiety in a class of synthetic cannabinoids, and its incorporation into the 5F-PB-22 molecule is a key determinant of this compound's pharmacological profile. This document details the chemical lineage, including a plausible synthetic route from a this compound-derived precursor, and explores the analytical methodologies for the detection and quantification of 5F-PB-22 and its primary metabolites. Furthermore, this guide presents key quantitative data on the cannabinoid receptor binding affinities of 5F-PB-22 and outlines experimental protocols for its analysis and biological characterization. Visualizations of the chemical relationship, analytical workflows, and cannabinoid receptor signaling pathways are provided to facilitate a deeper understanding of the subject matter.

Introduction

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with synthetic cannabinoids representing one of the most dynamic and rapidly evolving classes. Among these, 5F-PB-22 emerged as a prominent compound, characterized by its potent agonist activity at the cannabinoid receptors CB1 and CB2. The chemical architecture of 5F-PB-22 is built upon a 1-(5-fluoropentyl)-1H-indole core, highlighting the critical role of the this compound substructure in the design and activity of this class of synthetic cannabinoids. Understanding the relationship between this core structure and the final compound is essential for the forensic identification, toxicological analysis, and pharmacological characterization of 5F-PB-22 and its analogs.

Chemical Relationship and Synthesis

The chemical structure of 5F-PB-22 is formally an ester of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline (B1678124). Thus, 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, which contains the this compound core, is a direct precursor in the synthesis of 5F-PB-22.

Experimental Protocol: Synthesis of 5F-PB-22

The following is a plausible, generalized protocol for the synthesis of 5F-PB-22 from 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.

Materials:

-

1-(5-fluoropentyl)-1H-indole-3-carboxylic acid

-

8-Hydroxyquinoline

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (1 equivalent) and 8-hydroxyquinoline (1-1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Agent Addition: To the stirred solution, add DMAP (0.1-0.2 equivalents) followed by the slow, portion-wise addition of DCC or EDC (1.1-1.3 equivalents) at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield pure 5F-PB-22.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Analytical Methodologies

The identification and quantification of 5F-PB-22 and its metabolites in biological matrices are typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification of 5F-PB-22 in Blood

This protocol is a generalized procedure based on published methods for the quantification of synthetic cannabinoids in blood.

Materials and Reagents:

-

Whole blood samples

-

5F-PB-22 certified reference material

-

Internal standard (e.g., 5F-PB-22-d5 or a structurally similar deuterated compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid

-

Ammonium (B1175870) formate

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., hexane, ethyl acetate)

Procedure:

-

Sample Preparation (SPE):

-

To 1 mL of whole blood, add the internal standard.

-

Precipitate proteins by adding 2 mL of cold acetonitrile, vortex, and centrifuge.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture.

-

Elute the analyte with a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic content to elute 5F-PB-22.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 5F-PB-22 and one for the internal standard for quantification and confirmation.

-

-

-

Data Analysis:

-

Construct a calibration curve using fortified blood standards.

-

Quantify 5F-PB-22 in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Activity and Signaling

5F-PB-22 is a potent agonist at both the CB1 and CB2 cannabinoid receptors. The interaction of 5F-PB-22 with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

Experimental Protocol: In Vitro Cannabinoid Receptor Binding Assay

This protocol describes a general radioligand competition binding assay to determine the affinity of 5F-PB-22 for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP-55,940)

-

5F-PB-22

-

Non-specific binding control (e.g., WIN 55,212-2)

-

Assay buffer (e.g., Tris-HCl with BSA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Preparation: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of 5F-PB-22.

-

Radioligand Addition: Add a fixed concentration of the radioligand to each well. For determining non-specific binding, add a high concentration of the non-specific binding control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 5F-PB-22 concentration.

-

Determine the IC₅₀ value (the concentration of 5F-PB-22 that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Quantitative Data

The following tables summarize key quantitative data for 5F-PB-22 from published literature.

Table 1: Cannabinoid Receptor Binding Affinities of 5F-PB-22

| Receptor | Binding Affinity (Ki, nM) | Reference |

| CB1 | 0.468 | [1] |

| CB2 | 0.633 | [1] |

Table 2: Concentrations of 5F-PB-22 in Postmortem Blood Samples

| Case | Concentration (ng/mL) | Reference |

| 1 | 1.1 | [2] |

| 2 | 1.5 | [2] |

| 3 | 1.2 | [2] |

| 4 | 1.4 (antemortem serum) | [2] |

Conclusion

The synthetic cannabinoid 5F-PB-22 is a potent agonist of the CB1 and CB2 receptors, and its chemical structure is fundamentally based on a this compound core. This structural relationship is crucial for its synthesis, metabolism, and pharmacological activity. The analytical methods, primarily LC-MS/MS, are well-established for the sensitive and specific detection of 5F-PB-22 and its metabolites in biological samples. The provided experimental protocols offer a foundational understanding of the methodologies employed in the study of this and similar synthetic cannabinoids. Further research into the structure-activity relationships of this compound derivatives will continue to be a critical area of investigation for forensic and pharmacological sciences.

References

5-Fluoropentylindole: A Core Moiety in Synthetic Cannabinoid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract